molecular formula C14H16N2O2 B3306243 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid CAS No. 926245-11-6

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid

Cat. No.: B3306243
CAS No.: 926245-11-6
M. Wt: 244.29 g/mol
InChI Key: TWLSSNOFMSOBPO-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is a high-purity synthetic building block offered with a typical purity of 98.0% . This compound features a piperidine ring, a common scaffold in medicinal chemistry, substituted at the nitrogen with a 3-cyanobenzyl group and at the 4-position with a carboxylic acid functional group. The piperidine-4-carboxylic acid (isonipecotic acid) structure is a privileged scaffold in drug discovery, frequently employed in the synthesis of bioactive molecules and pharmaceuticals . The presence of both a carboxylic acid and a nitrile group on the benzyl substituent provides two distinct points for chemical modification, making this compound a versatile intermediate for constructing more complex target molecules. Its primary research value lies in its use as a key precursor in organic synthesis and medicinal chemistry research, particularly for the development of novel chemical entities. Researchers can utilize the carboxylic acid for amide bond formation or salt formation, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering diverse pathways for molecular diversification. This product is intended for research and development purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[(3-cyanophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-11-2-1-3-12(8-11)10-16-6-4-13(5-7-16)14(17)18/h1-3,8,13H,4-7,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLSSNOFMSOBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 3-cyanobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The piperidine-4-carboxylic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The 3-cyanobenzyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours.

    Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate.

Chemical Reactions Analysis

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H16N2O2C_{14}H_{16}N_2O_2 that has applications in chemistry, biology, medicine, and industry. It can be employed as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound is also studied for its potential biological activities, such as enzyme inhibition and receptor binding, and is investigated for potential therapeutic uses as a building block for drug development.

Scientific Research Applications

This compound is a chemical intermediate with a variety of applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex molecules, such as pharmaceuticals, specialty chemicals, and agrochemicals.
  • Biology This compound is studied for its interactions with biological systems, including its potential to inhibit enzymes or bind to receptors.
  • Medicine Researches investigate this compound for potential therapeutic applications and its use in drug development.
  • Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding carboxylic acids or ketones.
  • Reduction Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to yield alcohols or amines.
  • Substitution Nucleophiles such as amines or thiols can engage in nucleophilic substitution reactions with the cyanobenzyl group, leading to substituted derivatives.
  • Hydrolysis Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Usage as an Intermediate

This compound is used as an intermediate in the synthesis of various organic compounds. For example, it can be used to synthesize indole-2-carboxamides, which are alphavirus replication inhibitors .

Potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Properties References
This compound 3-Cyanobenzyl C₁₄H₁₅N₂O₂ 243.29 Likely polar solvents (inferred) Electron-withdrawing cyano group may enhance metabolic stability; potential CNS activity .
1-(2-Cyanobenzyl)piperidine-4-carboxylic acid 2-Cyanobenzyl (structural isomer) C₁₄H₁₅N₂O₂ 244.29 Chloroform, methanol (slight) Steric hindrance from ortho-substituent may reduce GI absorption .
1-(4-Bromobenzyl)piperidine-4-carboxylic acid 4-Bromobenzyl C₁₃H₁₅BrNO₂ 296.17 Not reported Bromine substituent increases molecular weight; potential halogen bonding in drug design .
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid 4-Chlorobenzyl C₁₃H₁₅ClNO₂ 252.72 Not reported Chlorine enhances lipophilicity, potentially improving BBB permeability .
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid 4-Nitrobenzoyl (carbonyl linker) C₁₃H₁₄N₂O₅ 278.27 Polar solvents (inferred) Nitro group increases reactivity; used in peptide coupling or as a synthetic intermediate .
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl C₁₃H₁₄ClNO₃ 267.71 DMSO, methanol (slight) Chlorine in ortho position may limit conformational flexibility .
1-(4-tert-Butylbenzyl)piperidine-4-carboxylic acid 4-tert-Butylbenzyl C₁₈H₂₅NO₂ 299.40 Not reported Bulky tert-butyl group may hinder enzymatic degradation, improving half-life .

Key Observations:

Substituent Position and Bioactivity: Ortho-substituted analogs (e.g., 2-cyano or 2-chloro) exhibit steric effects that may reduce solubility and bioavailability compared to para- or meta-substituted derivatives . Electron-withdrawing groups (e.g., cyano, nitro) enhance the acidity of the carboxylic acid group, influencing salt formation and solubility .

Pharmacokinetic Trends :

  • Halogenated derivatives (e.g., 4-bromo, 4-chloro) show increased lipophilicity, which correlates with improved blood-brain barrier (BBB) penetration in preclinical models .
  • Bulkier substituents (e.g., tert-butyl) may prolong metabolic stability but reduce aqueous solubility .

Synthetic Utility: Nitrobenzoyl and cyanobenzyl derivatives are frequently used as intermediates in peptide coupling or enzyme inhibitor synthesis due to their reactive functional groups .

Biological Activity

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is an organic compound with a unique structure that contributes to its diverse biological activities. This compound, characterized by its piperidine framework with a cyanobenzyl substituent and a carboxylic acid group, has been the subject of various studies aimed at understanding its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • Structure : The compound features a piperidine ring, a cyano group at the 3-position of the benzyl moiety, and a carboxylic acid at the 4-position. The cyano group enhances the compound's reactivity and interaction potential with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent. For instance, compounds similar to this one have shown significant cytotoxicity against human leukemia and breast cancer cell lines .
  • Enzymatic Inhibition : The compound may act as an inhibitor in enzymatic pathways, potentially modulating biological processes relevant to disease mechanisms.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Electrophilic Interactions : The cyano group can act as an electrophile, facilitating covalent interactions with nucleophilic sites on proteins or other biomolecules, which may alter their function.
  • Binding Affinity : The structural characteristics of the compound enhance its binding affinity to specific receptors or enzymes, which is crucial for its biological activity. This has been evidenced in studies involving similar compounds where modifications significantly affected their potency .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-Benzylpiperidine-4-carboxylic acidBenzyl group instead of cyanobenzylLacks the electron-withdrawing cyano group
1-(4-Cyanobenzyl)piperidine-4-carboxylic acidDifferent position of cyano groupMay exhibit different biological activity due to position
Piperidine-4-carboxylic acidNo additional substituentsSimpler structure; less functional diversity

The presence of the cyano group in this compound enhances its reactivity and potential interactions compared to its analogs, making it a valuable candidate for drug development.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's activity:

  • Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer properties. For example, certain derivatives showed higher cytotoxicity than established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, underscoring their potential as therapeutic agents .
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties indicated effectiveness against various pathogenic strains, positioning it as a candidate for further exploration in infectious disease treatment.

Q & A

Q. What are the established synthetic routes for 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid, and how are they validated?

Methodological Answer: The synthesis typically involves reductive amination between a cyanobenzyl aldehyde derivative and piperidine-4-carboxylic acid. Key steps include:

  • Aldehyde Preparation : Similar to the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (), where aldehydes are condensed with piperidine derivatives.
  • Reductive Amination : Use of NaBH3CN in methanol/acetic acid, as described for oxadiazole-piperidine hybrids (39% yield, ).
  • Purification : Acid-base extraction (pH adjustment to 6.5) and solvent washes (e.g., 10% isopropanol/dichloromethane) to isolate the product ().
    Validation relies on 1H/13C NMR (e.g., δ 8.45–3.25 ppm for piperidine protons, ) and HPLC for purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., cyanobenzyl δ ~7.5–8.5 ppm for aromatic protons) and confirm stereochemistry ().
  • X-ray Crystallography : SHELX software () refines high-resolution data to resolve bond angles/planarity. For example, SHELXL is used for small-molecule refinement, even with twinned data .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1687 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) groups ().

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts like unreacted aldehyde or dimerization?

Methodological Answer:

  • Catalyst Screening : Test alternatives to NaBH3CN (e.g., Pd/C hydrogenation) for reductive amination ().
  • Temperature Control : Maintain 40–100°C during coupling steps to avoid decomposition ().
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates ().
  • Real-Time Monitoring : Use LC-MS to detect byproducts early and adjust reaction conditions .

Q. How to resolve discrepancies between crystallographic data and solution-phase NMR results?

Methodological Answer:

  • Dynamic Effects : Solution NMR may show conformational flexibility (e.g., piperidine ring puckering), while X-ray captures a static structure. Compare with computational models (e.g., DFT) to assess energy barriers ().
  • SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model disorder or twinning in crystallographic data ().
  • Variable-Temperature NMR : Probe temperature-dependent shifts to identify dynamic processes .

Q. What computational strategies predict the biological activity of derivatives?

Methodological Answer:

  • Pharmacophore Modeling : Use the PASS program () to predict targets (e.g., carbonic anhydrase inhibition, ).
  • Docking Studies : Align the carboxylic acid and cyanobenzyl moieties with enzyme active sites (e.g., S1P1 receptor in ).
  • ADMET Prediction : Calculate logP (e.g., 0.283 for a related compound, ) to assess bioavailability .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and monitor via HPLC ().
  • Thermal Stress : Incubate at 40–60°C for 14 days; track decomposition by NMR ().
  • Light Exposure : Use ICH Q1B guidelines with UV/visible light chambers to assess photostability .

Q. What purification methods are effective for low-solubility intermediates?

Methodological Answer:

  • pH-Dependent Crystallization : Adjust to pH 6.5 () to precipitate the product.
  • Counterion Screening : Salt formation (e.g., sodium or hydrochloride salts) improves solubility ().
  • Size-Exclusion Chromatography : Separate dimers/oligomers using Sephadex LH-20 ().

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-Cyanobenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Cyanobenzyl)piperidine-4-carboxylic acid

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